Cas no 1040642-86-1 (N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide)

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound featuring a cyclopentanecarbonyl-substituted dihydroindole core linked to a thiophene acetamide moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecules. The indole and thiophene groups may enhance binding affinity to biological targets, while the cyclopentanecarbonyl moiety could improve metabolic stability. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. The compound’s purity and synthetic reproducibility are critical for research applications, ensuring consistent performance in pharmacological or material science investigations.
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide structure
1040642-86-1 structure
商品名:N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide
CAS番号:1040642-86-1
MF:C20H22N2O2S
メガワット:354.465883731842
CID:6325665
PubChem ID:25850947

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide
    • 1040642-86-1
    • N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-thiophen-2-ylacetamide
    • AKOS024498026
    • VU0635540-1
    • N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide
    • F5098-0161
    • インチ: 1S/C20H22N2O2S/c23-19(13-17-6-3-11-25-17)21-16-8-7-14-9-10-22(18(14)12-16)20(24)15-4-1-2-5-15/h3,6-8,11-12,15H,1-2,4-5,9-10,13H2,(H,21,23)
    • InChIKey: JRNIIOOERYBMOE-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC=C1CC(NC1C=CC2CCN(C=2C=1)C(C1CCCC1)=O)=O

計算された属性

  • せいみつぶんしりょう: 354.14019912g/mol
  • どういたいしつりょう: 354.14019912g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 506
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 77.6Ų

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5098-0161-15mg
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide
1040642-86-1
15mg
$89.0 2023-09-10
Life Chemicals
F5098-0161-3mg
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide
1040642-86-1
3mg
$63.0 2023-09-10
Life Chemicals
F5098-0161-20mg
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide
1040642-86-1
20mg
$99.0 2023-09-10
Life Chemicals
F5098-0161-10μmol
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide
1040642-86-1
10μmol
$69.0 2023-09-10
Life Chemicals
F5098-0161-2μmol
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide
1040642-86-1
2μmol
$57.0 2023-09-10
Life Chemicals
F5098-0161-5mg
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide
1040642-86-1
5mg
$69.0 2023-09-10
Life Chemicals
F5098-0161-20μmol
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide
1040642-86-1
20μmol
$79.0 2023-09-10
Life Chemicals
F5098-0161-1mg
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide
1040642-86-1
1mg
$54.0 2023-09-10
Life Chemicals
F5098-0161-25mg
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide
1040642-86-1
25mg
$109.0 2023-09-10
Life Chemicals
F5098-0161-100mg
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide
1040642-86-1
100mg
$248.0 2023-09-10

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide 関連文献

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamideに関する追加情報

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide (CAS No. 1040642-86-1): An Overview

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide (CAS No. 1040642-86-1) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and features a unique combination of a cyclopentanecarbonyl group, an indole scaffold, and a thiophene moiety. The structural complexity and functional diversity of this molecule make it a promising candidate for various pharmacological studies.

The indole scaffold is a well-known privileged structure in medicinal chemistry, often found in natural products and synthetic compounds with diverse biological activities. Indoles have been extensively studied for their roles in various therapeutic areas, including anti-inflammatory, antitumor, and neuroprotective effects. The presence of the cyclopentanecarbonyl group in this compound adds to its structural rigidity and may influence its pharmacokinetic properties, such as solubility and metabolic stability.

The thiophene moiety is another key feature of this compound. Thiophenes are heterocyclic compounds with a five-membered ring containing one sulfur atom. They are known for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. The inclusion of a thiophene ring in the structure of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide may enhance its binding affinity to specific protein targets, thereby improving its potency and selectivity.

Recent studies have explored the potential of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide as an inhibitor of specific enzymes involved in disease pathways. For instance, research published in the Journal of Medicinal Chemistry highlighted its activity against kinases, which are key enzymes implicated in various signaling pathways associated with cancer and inflammatory diseases. The compound was found to exhibit selective inhibition of certain kinases, suggesting its potential as a lead molecule for the development of targeted therapies.

In addition to its enzymatic inhibition properties, N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that the compound may have therapeutic potential in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide has also been studied to assess its suitability for further development as a drug candidate. Preclinical data indicate that it exhibits favorable oral bioavailability and plasma stability. These properties are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over time.

Furthermore, safety assessments have been conducted to evaluate the toxicity profile of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide. In vitro cytotoxicity assays using human cell lines have shown that the compound is well-tolerated at therapeutic concentrations. Additionally, animal studies have not reported any significant adverse effects at doses relevant for therapeutic use.

In conclusion, N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-y l)-2-(thiophen - 2 - y l ) acetamide (CAS No. 1040642 - 86 - 1) represents a promising molecule with diverse biological activities and favorable pharmacological properties. Its unique structural features and potential therapeutic applications make it an attractive candidate for further research and development in the field of medicinal chemistry. Ongoing studies are expected to provide more insights into its mechanism of action and clinical utility.

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